molecular formula C14H9Br2NO3 B1229011 6-[(1,3-Benzodioxol-5-ylamino)methylidene]-2,4-dibromo-1-cyclohexa-2,4-dienone

6-[(1,3-Benzodioxol-5-ylamino)methylidene]-2,4-dibromo-1-cyclohexa-2,4-dienone

Cat. No. B1229011
M. Wt: 399.03 g/mol
InChI Key: ZXNDKJXTMSKJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1,3-benzodioxol-5-ylamino)methylidene]-2,4-dibromo-1-cyclohexa-2,4-dienone is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Zn(ii) Complexes : This compound, in its deprotonated form, has been used to synthesize mononuclear Zn(ii) complexes, showing strong binding ability and significant enhancement in fluorescence intensity upon complexation with Zn(2+) ions. These findings indicate potential applications in sensing and photophysical studies (Hens, Mondal, & Rajak, 2013).

Crystallography and Tautomeric Forms

  • Crystal Structure Analysis : The crystal structures of derivatives of this compound have been determined, revealing insights into their molecular geometries and hydrogen bonding patterns, which are crucial for understanding their chemical behavior and potential applications (Chumakov, Tzapkov, Bocelli, Antosyak, & Gulya, 2006).

Photophysical Properties and Reactions

  • Photo-induced Reactions : The stereoselectivity of photochemical ring-opening of derivatives of this compound has been studied, providing valuable information for understanding their behavior under light exposure, which could have implications in photochemistry and material sciences (Waring, Morris, & Islam, 1971).

Potential in Medicinal Chemistry

  • Investigation of Schiff Bases : Research has been conducted on Schiff bases related to this compound, focusing on their prototropy and radical scavenging activities, which could be significant in pharmaceutical and food industries (Kaştaş, Kaştaş, Güder, Gür, Muğlu, & Büyükgüngör, 2017).

Chemical Reactions and Mechanisms

  • Baylis–Hillman Reaction Protocol : This compound has been utilized in Baylis–Hillman reactions with various aldehydes and ketones, demonstrating its versatility in organic synthesis (Chittimalla, Koodalingam, Bandi, Putturu, & Kuppusamy, 2016).

Environmental and Analytical Applications

  • Solvatochromicity for Solvent Screening : The solvatochromic properties of related compounds have been explored for their potential use as analytical reagents in screening different solvents (Babu, Singh, Kalita, & Baruah, 2010).

properties

Product Name

6-[(1,3-Benzodioxol-5-ylamino)methylidene]-2,4-dibromo-1-cyclohexa-2,4-dienone

Molecular Formula

C14H9Br2NO3

Molecular Weight

399.03 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yliminomethyl)-4,6-dibromophenol

InChI

InChI=1S/C14H9Br2NO3/c15-9-3-8(14(18)11(16)4-9)6-17-10-1-2-12-13(5-10)20-7-19-12/h1-6,18H,7H2

InChI Key

ZXNDKJXTMSKJKM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(1,3-Benzodioxol-5-ylamino)methylidene]-2,4-dibromo-1-cyclohexa-2,4-dienone

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